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Introduction

Glucose oxidase is an enzyme that catalyzes the oxidation of 3-D-glucose to D-glucono-4-
lactone and hydrogen peroxide, with molecular oxygen as the electron acceptor. This specific
enzymatic activity allows for the quantification of glucose in various biological samples and is a
fundamental tool in diagnostics and biotechnological research. The o-dianisidine method is a
classic and robust colorimetric assay for determining glucose oxidase activity. It relies on a
coupled enzyme system where horseradish peroxidase (HRP) utilizes the hydrogen peroxide
generated by glucose oxidase to oxidize a chromogenic substrate, o-dianisidine. The resulting
oxidized product can be measured spectrophotometrically, and its rate of formation is directly
proportional to the glucose oxidase activity.

Principle of the Method
The assay is based on a two-step enzymatic cascade reaction.[1][2][3]

e Glucose Oxidation: Glucose oxidase (GOx) catalyzes the oxidation of 3-D-glucose to D-
glucono-é-lactone and hydrogen peroxide (H202).[4]

o Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H20:2
produced in the first reaction oxidizes the colorless substrate, o-dianisidine, to a colored
product.[1][2][4] The intensity of the color, which is proportional to the amount of H202
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produced and thus to the glucose oxidase activity, is measured by a spectrophotometer.
The oxidized o-dianisidine product is brown, and upon acidification to stop the reaction, it
turns into a stable pink-colored product.[1][2]

The reaction sequence is as follows: 3-D-Glucose + Oz + H20 ---(Glucose Oxidase)--> D-
Gluconic Acid + H202[3][4] H202 + o-Dianisidine (reduced, colorless) ---(Horseradish
Peroxidase)--> Oxidized o-Dianisidine (colored) + 2H20][1][3]

Data Presentation

Table 1: Reagent and Parameter Summary for Glucose Oxidase Assay

Worthington Sigma-Aldrich
Parameter General Protocol
Protocol Protocol
0.1 M Potassium 50 mM Sodium 0.1 M Phosphate
Buffer

Phosphate, pH 6.0

Acetate, pH 5.1

Buffer, pH 6.5

Glucose Solution

18% (w/v)

10% (w/v)

1 mg/mL (Working
Standard)

o-Dianisidine

1% solution diluted in
buffer

0.21 mM solution

25mgin 1 mL
methanol + 49 mL
buffer

60 purpurogallin

5 mg in 50 mL reagent

Peroxidase (HRP) 200 pg/mL ] )
units/mL mix
Temperature 25°C 35°C 35°C
540 nm (after
Wavelength 460 nm 500 nm

stopping)

Incubation Time

4-5 minutes (kinetic)

6 minutes (kinetic)

40 minutes (endpoint)

Not used (kinetic

Not used (kinetic

Stop Solution 6 N HCI
assay) assay)
Experimental Protocols
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Important Safety Note: o-Dianisidine is a potential carcinogen and should be handled with
appropriate personal protective equipment (PPE), including gloves, lab coat, and safety
glasses, in a well-ventilated area or fume hood.[5]

Protocol 1: Kinetic Assay (Adapted from Worthington
Biochemical)

This protocol measures the rate of reaction and is suitable for determining enzyme kinetics.

Materials and Reagents:

0.1 M Potassium Phosphate Buffer, pH 6.0[5]

e 1% (w/v) o-Dianisidine Solution (in water or methanol)[5]

o Peroxidase (HRP), 200 ug/mL in reagent grade water[5]

e 18% (w/v) B-D-Glucose Solution (allow to stand overnight for mutarotation to equilibrate)[5]

» Glucose Oxidase enzyme solution (dissolved in reagent grade water and diluted to an
appropriate concentration)

o Spectrophotometer with temperature control at 25°C
e Cuvettes
Procedure:

o Prepare the Dianisidine-Buffer Mixture: Shortly before use (within 30 minutes), dilute 0.1 mL
of 1% o-dianisidine into 12 mL of 0.1 M potassium phosphate buffer, pH 6.0. Saturate this
mixture with oxygen by bubbling the gas through for 10 minutes.[5]

e Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm
and equilibrate the cell holder to 25°C.[5]

» Reaction Mixture Preparation: In a cuvette, combine the following:

o 2.5 mL of the oxygenated Dianisidine-Buffer Mixture[5]
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o 0.3 mL of 18% Glucose Solution[5]

o 0.1 mL of Peroxidase Solution[5]

e Blank Measurement: Incubate the mixture in the spectrophotometer for 3-5 minutes to allow
for temperature equilibration and to measure any blank rate of reaction.[5]

« Initiate the Reaction: Add 0.1 mL of the appropriately diluted glucose oxidase enzyme
solution to the cuvette and mix immediately.[5]

o Data Acquisition: Record the increase in absorbance at 460 nm for 4-5 minutes.[5]

o Calculation: Determine the rate of change in absorbance per minute (AAaso/min) from the
initial linear portion of the curve. Enzyme activity can then be calculated based on the
extinction coefficient of oxidized o-dianisidine.

Protocol 2: Endpoint Assay

This protocol is suitable for determining the total glucose concentration in a sample.

Materials and Reagents:

0.1 M Phosphate Buffer, pH 6.5

e o-Dianisidine

o Methanol

» Peroxidase (HRP)

e Glucose Oxidase (GOXx)

e Glucose Standard Solution (e.g., 1 mg/mL)

e 6 N Hydrochloric Acid (HCI) as a stop solution

e Test tubes

o \Water bath or incubator at 37°C
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e Spectrophotometer
Procedure:

Prepare the Glucose Oxidase-Peroxidase Reagent: Dissolve 25 mg of o-dianisidine in 1 mL
of methanol. Add this to 49 mL of 0.1 M phosphate buffer (pH 6.5). Then, add 5 mg of
peroxidase and 5 mg of glucose oxidase and mix until dissolved.[4] This reagent should be
prepared fresh.

Prepare Glucose Standards: Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6,
0.8, 1.0 mL of a 1 mg/mL stock) in test tubes. Adjust the final volume of each to 1.0 mL with
distilled water.[4]

Prepare Samples: Add 0.5 mL of the sample to a test tube and add 0.5 mL of distilled water.

Reaction Initiation: Add 1.0 mL of the Glucose Oxidase-Peroxidase Reagent to each
standard and sample tube. Mix well.[4]

Incubation: Incubate all tubes at 35-37°C for 40 minutes.[4]

Stop the Reaction: Terminate the reaction by adding 2.0 mL of 6 N HCI to each tube.[4] This
will also stabilize the color.

Measurement: Read the absorbance of each tube at 540 nm against the blank (the "0"
glucose standard).[4]

Data Analysis: Plot a standard curve of absorbance versus glucose concentration for the
standards. Use the standard curve to determine the glucose concentration in the samples.

Visualizations
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Caption: Endpoint assay experimental workflow.
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Caption: Biochemical reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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